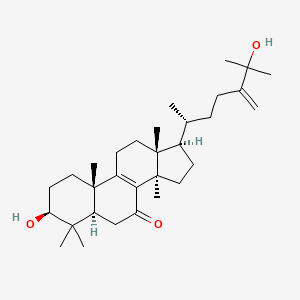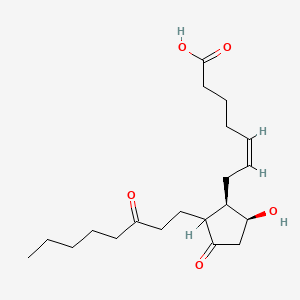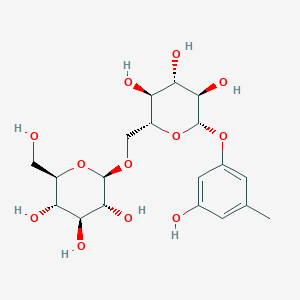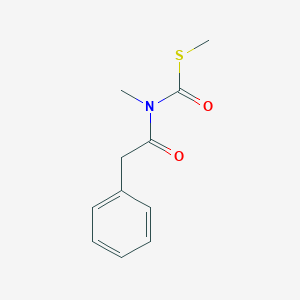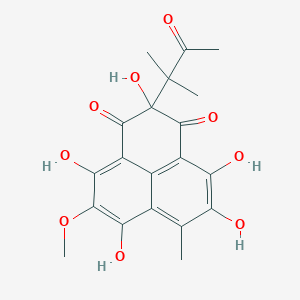
8-Butylaminoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Butylaminoadenosine: is a chemical compound with the molecular formula C14H22N6O4 and a molecular weight of 338.36 g/mol . It is a derivative of adenosine, where the hydrogen atom at the 8th position of the adenine ring is replaced by a butylamino group. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylaminoadenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Nitration: The adenine ring of adenosine is nitrated to introduce a nitro group at the 8th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with butylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed using industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Butylaminoadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Modified amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 8-Butylaminoadenosine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of adenosine derivatives in cellular signaling and metabolism .
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases due to its structural similarity to adenosine, which plays a role in various physiological processes .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 8-Butylaminoadenosine involves its interaction with adenosine receptors in the body. Adenosine receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By binding to these receptors, this compound can modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Adenosine: The parent compound of 8-Butylaminoadenosine, involved in many physiological processes.
8-Chloroadenosine: Another derivative of adenosine with a chlorine atom at the 8th position.
8-Azaadenosine: A derivative with a nitrogen atom replacing the carbon at the 8th position.
Uniqueness: this compound is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets and can lead to different therapeutic potentials compared to other adenosine derivatives .
Propriétés
Numéro CAS |
65456-84-0 |
|---|---|
Formule moléculaire |
C14H22N6O4 |
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
2-[6-amino-8-(butylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-2-3-4-16-14-19-8-11(15)17-6-18-12(8)20(14)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,2-5H2,1H3,(H,16,19)(H2,15,17,18) |
Clé InChI |
OQQOFNMNLZCUPG-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
SMILES isomérique |
CCCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Synonymes |
8-butylaminoadenosine BAA-8BN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




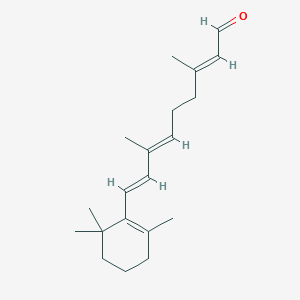

![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)

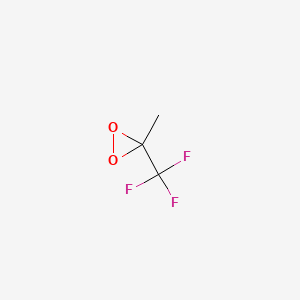
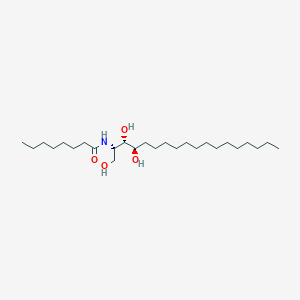
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
